2-(1-Adamantyl)acetohydrazide
Overview
Description
2-(1-Adamantyl)acetohydrazide is a derivative of adamantane, a bulky, diamondoid hydrocarbon known for its stability and unique structure. Adamantane derivatives have been extensively studied due to their potential therapeutic applications, including antiviral, antimicrobial, and antifungal properties.
Mechanism of Action
Target of Action
This compound belongs to the class of adamantane derivatives, which are known for their high reactivity and potential for use as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
It is known that adamantane derivatives exhibit high reactivity, which suggests that they may interact strongly with their targets .
Biochemical Pathways
Adamantane derivatives are known to be involved in a variety of chemical and catalytic transformations .
Result of Action
As a member of the adamantane derivatives, it is known to have high reactivity, which could lead to various effects depending on the specific targets and pathways involved .
Biochemical Analysis
Biochemical Properties
The adamantyl group in 2-(1-Adamantyl)acetohydrazide is known for its high reactivity, offering extensive opportunities for its utilization as a starting material for the synthesis of various functional adamantane derivatives
Cellular Effects
For instance, some adamantyl compounds have been shown to influence cell function by interacting with certain cell signaling pathways
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Adamantyl compounds have been studied for their interactions with various biomolecules. For example, some adamantyl compounds have been found to interact with HLA-DRs, a type of major histocompatibility complex (MHC) molecule
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature. Animal models play a crucial role in advancing biomedical research, especially in the field of drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Adamantyl)acetohydrazide typically involves the reaction of 1-adamantylacetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods: The scalability of the reaction is facilitated by the stability and reactivity of the adamantane moiety .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Adamantyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
2-(1-Adamantyl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and polymers
Comparison with Similar Compounds
1-Adamantylamine: Another adamantane derivative with similar stability and reactivity.
1-Adamantylacetic acid: A precursor in the synthesis of 2-(1-Adamantyl)acetohydrazide.
1-Adamantylmethylamine: Shares structural similarities and potential therapeutic applications
Uniqueness: this compound is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. Its stability and bulky structure make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(1-adamantyl)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c13-14-11(15)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORPHDZMMHDLAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351546 | |
Record name | 2-(1-adamantyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19026-80-3 | |
Record name | 2-(1-adamantyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Adamantaneacetic hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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